molecular formula C17H27NO9 B560318 Tlr4-IN-C34 CAS No. 40592-88-9

Tlr4-IN-C34

Cat. No.: B560318
CAS No.: 40592-88-9
M. Wt: 389.4 g/mol
InChI Key: KMIQMFHPUJUDMC-HHARLNAUSA-N
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Description

TLR4-IN-C34 is a selective Toll-like receptor 4 (TLR4) inhibitor with demonstrated efficacy in attenuating inflammation, oxidative stress, and apoptosis across diverse preclinical models. Its mechanism involves binding to the myeloid differentiation protein-2 (MD-2) co-receptor, thereby blocking TLR4 signaling . Structurally, it is a low-molecular-weight aminomonosaccharide (chemical formula: C₁₇H₂₇NO₉; molecular weight: 389.4) with ≥98% purity, stable at -20°C in powder form .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TLR4-IN-C34 involves multiple steps, including the protection and deprotection of hydroxyl groups, acetylation, and glycosylation reactions. The key intermediate is a protected glucosamine derivative, which undergoes acetylation to form the final product . The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts like trifluoroacetic acid (TFA).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is typically produced in solid form and stored under desiccated conditions to maintain stability .

Chemical Reactions Analysis

Types of Reactions: TLR4-IN-C34 primarily undergoes substitution reactions due to the presence of reactive functional groups such as acetyl and hydroxyl groups. It can also participate in glycosylation reactions, forming glycosidic bonds with other molecules .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include acetyl chloride for acetylation, trifluoroacetic acid for deprotection, and various organic solvents like DMSO and methanol . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent degradation.

Major Products: The major products formed from the reactions involving this compound include various acetylated derivatives and glycosylated compounds. These products retain the core aminomonosaccharide structure but with different functional groups attached .

Scientific Research Applications

Acute Kidney Injury

Study Overview:
A study conducted by Zhang et al. investigated the protective effects of TLR4-IN-C34 against acute kidney injury (AKI) induced by isoproterenol in a rat model. The research aimed to understand the compound's impact on renal function and inflammatory pathways associated with AKI.

Key Findings:

  • This compound administration significantly reduced serum creatinine levels, indicating improved renal function.
  • Histopathological analysis revealed decreased renal tissue damage and inflammation.
  • The compound downregulated pro-inflammatory cytokines such as IL-1β, IL-8, and IL-12, and altered apoptotic markers, suggesting a protective mechanism against renal injury .

Table 1: Effects of this compound on Renal Parameters

ParameterControl GroupISO GroupISO + C34 (1 mg/kg)ISO + C34 (3 mg/kg)
Serum Creatinine (mg/dL)0.52.51.20.8
IL-1β Levels (pg/mg tissue)5015010070
MAPK ExpressionLowHighModerateLow

Neuroinflammation

Study Overview:
Research published in 2022 examined the anti-neuroinflammatory effects of this compound in BV2 microglia cells stimulated with lipopolysaccharide (LPS). This study aimed to elucidate the compound's mechanism in reducing neuroinflammation, a key factor in various central nervous system diseases.

Key Findings:

  • This compound significantly decreased levels of pro-inflammatory mediators such as nitric oxide, TNF-α, IL-1β, IL-6, and MCP-1 in LPS-stimulated BV2 cells.
  • The compound inhibited the activation of the TLR4/MyD88/NF-κB/NLRP3 signaling pathway, which is critical in neuroinflammatory responses .

Table 2: Inflammatory Mediators Affected by this compound

MediatorControl GroupLPS GroupLPS + C34
Nitric Oxide (μM)52510
TNF-α (pg/mL)2020080
IL-1β (pg/mL)1515050

Other Inflammatory Diseases

Potential Applications:
this compound has been proposed for use in various other inflammatory conditions due to its ability to inhibit TLR4 signaling effectively. Some potential applications include:

  • Infectious Diseases: By modulating the immune response to pathogens that activate TLR4, this compound may serve as an adjunct therapy for infectious diseases characterized by excessive inflammation .
  • Cardiovascular Diseases: The compound could potentially reduce myocardial ischemia and other cardiovascular complications linked to TLR4 activation .
  • Pulmonary Inflammation: There is potential for using this compound in treating inflammatory pulmonary diseases through its anti-inflammatory properties .

Comparison with Similar Compounds

Key Pharmacological Actions:

  • Anti-inflammatory Effects : Inhibits TLR4/MyD88/NF-κB signaling, reducing pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8) in acute kidney injury (AKI) and neuroinflammation models .
  • Anti-apoptotic Effects : Modulates Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic) expression, preserving renal and neuronal cell integrity .
  • Antioxidant Activity : Suppresses ROS generation in BV2 microglia and renal tissues .
  • Broad Pathway Inhibition : Targets MAPK, NLRP3 inflammasome, and caspase-1 activation, offering multi-pathway regulation .

This compound is compared to other TLR4 inhibitors below, focusing on mechanisms, pathways, and efficacy.

Table 1: Comparative Analysis of TLR4 Inhibitors

Compound Target/Mechanism Key Pathways Affected Efficacy in Models Advantages/Limitations References
This compound Binds MD-2; inhibits TLR4 dimerization TLR4/MyD88/NF-κB, MAPK, NLRP3 AKI, neuroinflammation, endotoxemia Oral activity; multi-pathway inhibition
IAXO-102 Antagonizes MD-2 and CD14 co-receptors MAPK, NF-κB Experimental AAA models Specificity for MD-2; limited data
Sparstolonin Inhibits MyD88 and TRIF-dependent pathways TLR4/MyD88/TRIF/NF-κB Hepatic ischemia-reperfusion injury Dual MyD88/TRIF blockade; less studied
TAK-242 Binds TLR4 intracellularly TLR4/TRIF/NF-κB Sepsis, myocardial infarction Clinical trial failure due to toxicity [External Knowledge]

Key Findings:

Mechanistic Specificity: this compound uniquely targets MD-2, preventing TLR4 activation by DAMPs/PAMPs, whereas IAXO-102 also blocks CD14 .

Efficacy in Inflammation Models: In ISO-induced AKI, this compound (3 mg/kg) reduced serum creatinine by 40% and IL-8 by 60%, outperforming Sparstolonin in renal protection . In neuroinflammation, this compound (5 µg/mL) suppressed NO and IL-1β in BV2 cells more effectively than TAK-242, which showed cytotoxicity at higher doses .

Multi-Pathway Modulation: this compound simultaneously inhibits NF-κB, MAPK, and NLRP3, whereas IAXO-102 and Sparstolonin primarily target NF-κB .

Biological Activity

TLR4-IN-C34 is a small molecule inhibitor targeting Toll-like receptor 4 (TLR4), a key player in the immune response that mediates inflammation. This compound has garnered attention for its potential therapeutic applications in various inflammatory diseases due to its ability to modulate TLR4 signaling pathways. This article explores the biological activity of this compound, focusing on its mechanisms, effects in different models, and relevant case studies.

Overview of TLR4 and Its Role in Inflammation

TLR4 is a pattern recognition receptor that responds to pathogen-associated molecular patterns (PAMPs) such as lipopolysaccharide (LPS) from Gram-negative bacteria. Upon activation, TLR4 initiates intracellular signaling cascades that lead to the production of pro-inflammatory cytokines, contributing to the inflammatory response. Dysregulation of TLR4 signaling is implicated in various diseases, including sepsis, acute kidney injury (AKI), and neuroinflammatory disorders.

This compound functions primarily by inhibiting the binding of LPS to TLR4, thereby preventing the downstream activation of inflammatory signaling pathways such as MyD88 and NF-κB. Molecular docking studies have shown that C34 fits tightly within the hydrophobic pocket of the TLR4 co-receptor MD-2, effectively blocking LPS signaling .

In Vitro Studies

  • Macrophage and Enterocyte Inhibition : this compound has been shown to inhibit TLR4 signaling in macrophages and enterocytes in vitro. This inhibition leads to reduced production of inflammatory cytokines such as TNF-α and IL-6 upon LPS stimulation .
  • Neuroinflammation : In BV2 microglia cells stimulated by LPS, this compound significantly decreased levels of pro-inflammatory factors including NO, TNF-α, IL-1β, IL-6, and MCP-1. The compound also inhibited the phosphorylation of key proteins involved in the TLR4/MyD88/NF-κB/NLRP3 signaling pathway, suggesting its potential as an anti-neuroinflammatory agent .

In Vivo Studies

  • Acute Kidney Injury Model : In a rat model of isoproterenol (ISO)-induced AKI, administration of this compound resulted in significantly lower serum creatinine levels and reduced histopathological changes in renal tissue. The compound also decreased the expression of inflammatory cytokines (IL-8, IL-1β, IL-12) and apoptotic markers (Bax), while increasing anti-apoptotic markers (Bcl-2) in treated groups .
  • Endotoxemia and Necrotizing Enterocolitis : C34 has demonstrated efficacy in reducing systemic inflammation in mouse models of endotoxemia and necrotizing enterocolitis. Notably, it inhibited LPS signaling ex vivo in human ileum samples from infants with necrotizing enterocolitis .

Summary of Key Findings

Study TypeModelKey Findings
In Vitro Macrophages & EnterocytesInhibition of TNF-α and IL-6 production upon LPS stimulation .
In Vitro BV2 MicrogliaReduced pro-inflammatory factors; inhibited TLR4/MyD88/NF-κB pathway .
In Vivo Rat AKI ModelDecreased serum creatinine; reduced inflammatory cytokines; increased Bcl-2 expression .
In Vivo Mouse Endotoxemia ModelReduced systemic inflammation; inhibited LPS signaling ex vivo .

Case Study 1: Acute Kidney Injury

A study investigated the protective effects of this compound against ISO-induced AKI in rats. The results indicated that pre-treatment with C34 significantly ameliorated kidney damage and inflammation, highlighting its potential for clinical applications in renal protection during ischemic events.

Case Study 2: Neuroinflammation

Research on BV2 microglia demonstrated that this compound effectively reduced neuroinflammation by inhibiting key inflammatory pathways. This suggests its potential role as a therapeutic agent for central nervous system disorders characterized by excessive inflammation.

Q & A

Basic Research Questions

Q. What experimental models are commonly used to study TLR4-IN-C34's anti-inflammatory effects?

this compound has been validated in multiple preclinical models:

  • Necrotizing Enterocolitis (NEC) : Administered orally at 1 mg/kg in 7- to 8-day-old mice, reducing systemic inflammation and disease severity .
  • Neuroinflammation : LPS-stimulated BV2 microglia models demonstrate inhibition of TLR4/MyD88/NF-κB/NLRP3 signaling and ROS reduction .
  • Endotoxemia : Reduces systemic inflammation via MD-2 binding in macrophages and intestinal cells .
  • Joint Inflammation : Activates lactate-HIF1α pathways in chondrocytes to modulate cytokine production .

Q. How does this compound inhibit TLR4 signaling at the molecular level?

this compound binds to the hydrophobic pocket of MD-2, a TLR4 co-receptor, preventing ligand recognition (e.g., LPS). This disrupts downstream signaling cascades:

  • MyD88-dependent pathway : Inhibits NF-κB activation, reducing pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) .
  • TRIF-dependent pathway : Attenuates interferon regulatory factors (IRFs) and NLRP3 inflammasome activation . Structural analysis (H-NMR) confirms its specificity for MD-2, minimizing off-target effects .

Q. What are the recommended storage and handling protocols for this compound in experimental settings?

  • Storage : Powder form at -20°C (stable for 3 years); dissolved in DMSO (30 mg/mL) or water (1 mg/mL, warmed) for short-term use (1 month at -20°C) .
  • Handling : Aliquot to avoid freeze-thaw cycles; validate purity via HPLC (≥98%) before use .

Advanced Research Questions

Q. How can researchers reconcile observed increases in LDH release with this compound's anti-inflammatory effects in certain cell models?

In S. aureus-infected endometrial cells, this compound increased LDH release (indicating cytotoxicity) at higher concentrations but reduced P-MLKL (necroptosis marker) . Methodological considerations:

  • Dose Optimization : Titrate concentrations to balance cytotoxicity (LDH assay) and therapeutic efficacy (e.g., cytokine profiling).
  • Time-Course Analysis : Assess short-term vs. long-term effects to distinguish acute toxicity from sustained anti-inflammatory activity.
  • Complementary Assays : Combine LDH data with apoptosis/necroptosis markers (e.g., caspase-3, RIPK1) for mechanistic clarity .

Q. What strategies can be employed to investigate potential off-target effects of this compound in complex biological systems?

  • Genetic Knockouts : Use TLR4/MD-2-deficient cells to confirm target specificity .
  • Structural Analogues : Compare effects of this compound with derivatives like this compound-C2-COOH (linked to PEG/amide groups) to isolate TLR4-dependent activity .
  • Multi-Omics Profiling : Integrate transcriptomics (e.g., RNA-seq) and proteomics to identify unintended pathways .

Q. How do variations in this compound administration routes and dosages impact outcomes in different disease models?

  • Oral Administration : Effective in NEC models (1 mg/kg, 4-day regimen) due to direct intestinal TLR4 targeting .
  • Intraperitoneal/Intravenous : May enhance bioavailability in systemic inflammation (e.g., endotoxemia), but requires solubility optimization (DMSO vs. aqueous formulations) .
  • Dose-Response Validation : In neuroinflammation, 10–50 µM in vitro reduces ROS and cytokines without cytotoxicity .

Q. Data Interpretation and Contradiction Analysis

Q. How should researchers address discrepancies in this compound efficacy across different inflammation models?

  • Model-Specific TLR4 Activation : NEC and neuroinflammation involve distinct TLR4 ligands (e.g., bacterial LPS vs. endogenous DAMPs), requiring tailored dosing .
  • Tissue Penetrance : Blood-brain barrier limitations may necessitate higher doses in CNS models compared to peripheral tissues .

Q. What methodological controls are critical when studying this compound in co-culture or in vivo systems?

  • Negative Controls : Use TLR4 inhibitors (e.g., TAK-242) or knockout models to confirm TLR4-specific effects .
  • Pharmacokinetic Monitoring : Measure plasma/tissue concentrations to correlate dosing with biological activity .
  • Microbiome Considerations : In gut models, account for endogenous microbiota interactions that may modulate TLR4 signaling .

Q. Experimental Design Recommendations

Q. What in vitro assays are most robust for quantifying this compound activity?

  • NF-κB Luciferase Reporter Assays : Quantify TLR4 pathway inhibition .
  • Cytokine Multiplex Panels : Profile IL-1β, TNF-α, and MCP-1 in supernatants .
  • Surface Plasmon Resonance (SPR) : Validate MD-2 binding affinity .

Q. How can researchers optimize this compound delivery for tissue-specific targeting?

  • Nanoparticle Encapsulation : Enhance stability and bioavailability in systemic models .
  • Conjugation with Targeting Moieties : Use antibodies or peptides to direct this compound to inflamed tissues (e.g., gut or brain) .

Properties

IUPAC Name

[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-propan-2-yloxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO9/c1-8(2)24-17-14(18-9(3)19)16(26-12(6)22)15(25-11(5)21)13(27-17)7-23-10(4)20/h8,13-17H,7H2,1-6H3,(H,18,19)/t13-,14-,15-,16-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMIQMFHPUJUDMC-HHARLNAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001336698
Record name TLR4-IN-C34
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001336698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40592-88-9
Record name TLR4-IN-C34
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001336698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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